Isopropyldiphenylphosphine

Catalog No.
S662572
CAS No.
6372-40-3
M.F
C15H17P
M. Wt
228.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyldiphenylphosphine

CAS Number

6372-40-3

Product Name

Isopropyldiphenylphosphine

IUPAC Name

diphenyl(propan-2-yl)phosphane

Molecular Formula

C15H17P

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

LLZAIAIZAVMQIG-UHFFFAOYSA-N

SMILES

CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Isopropyldiphenylphosphine is an organophosphorus compound with the molecular formula C15H17P\text{C}_{15}\text{H}_{17}\text{P} and a molecular weight of 228.27 g/mol. It is characterized by its white to colorless appearance and is sensitive to air, requiring storage under inert gas conditions at low temperatures (2-8 °C) to prevent degradation . This compound is primarily utilized as a ligand and catalyst in various organic synthesis reactions, particularly in coordination chemistry.

Here are some of its applications in scientific research:

Ligand in Transition Metal Catalysis

One of the primary applications of iPrDPP is as a ligand in transition metal catalysis. Ligands are molecules that bind to a central metal atom in a complex, influencing its reactivity and selectivity. iPrDPP's steric bulk (due to the isopropyl group) and electronic properties make it a valuable ligand for various catalytic reactions, including:

  • Hydrocarbonylation: The addition of carbon monoxide (CO) and hydrogen (H2) to unsaturated hydrocarbons to form aldehydes and ketones .
  • Hydrosilylation: The addition of a silicon-hydrogen bond (Si-H) to an unsaturated bond, creating organosilicon compounds .
  • Cross-coupling reactions: Formation of carbon-carbon bonds between two different organic fragments .

The specific properties of iPrDPP can be further tuned by modifying the substituents on the phenyl rings, allowing researchers to tailor the catalyst for different reaction types.

Precursor for Organophosphorus Compounds

iPrDPP can also serve as a precursor for the synthesis of various organophosphorus compounds, which have diverse applications in various fields:

  • Flame retardants: Certain organophosphorus compounds can act as flame retardants, inhibiting the spread of fire in materials .
  • Medicines: Some organophosphorus compounds possess medicinal properties, acting as insecticides, herbicides, and even certain types of drugs .

It's important to note that the synthesis and use of some organophosphorus compounds, particularly nerve agents, are strictly regulated due to their potential toxicity.

Research on New Materials and Applications

Ongoing research explores the potential of iPrDPP in developing new materials and applications. This includes:

  • Organic light-emitting diodes (OLEDs): Investigating the use of iPrDPP-based ligands in the development of efficient and stable OLED materials .
  • Polymers: Studying the incorporation of iPrDPP moieties into polymer structures to enhance their properties, such as thermal stability or conductivity .

  • Oxidation: It can be oxidized to form isopropyldiphenylphosphine oxide using common oxidizing agents such as hydrogen peroxide and oxygen.
  • Substitution: This compound engages in substitution reactions, forming coordination complexes with transition metals like palladium and nickel. These reactions typically occur under inert atmosphere conditions .

Major Products from Reactions

  • Oxidation: Isopropyldiphenylphosphine oxide.
  • Substitution: Various coordination complexes, including palladium-isopropyldiphenylphosphine complexes.

Isopropyldiphenylphosphine exhibits significant biochemical properties, especially as a ligand in metal-catalyzed processes. It interacts with metal-containing enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolism. The compound's role in catalytic reactions can lead to the production of bioactive molecules that modulate cellular functions, potentially impacting the redox state of cells through participation in redox reactions involving metal complexes.

Several synthetic routes have been developed for the preparation of isopropyldiphenylphosphine:

  • From Bromodiphenyl Phosphine and Isopropyl Magnesium Halide: This method involves reacting bromodiphenyl phosphine with isopropyl magnesium halide under anhydrous conditions.
  • From 2-Chloropropane and Sodium Diphenyl Phosphide: Under nitrogen atmosphere, sodium diphenyl phosphide reacts with 2-chloropropane in tetrahydrofuran at low temperatures (0-25 °C) for several hours to yield isopropyldiphenylphosphine .

Isopropyldiphenylphosphine is widely used in various applications:

  • Catalyst in Organic Synthesis: It facilitates nickel/Lewis acid-catalyzed reactions such as aryl- and alkenylcyanation, methoxycarbonylation, and hydroesterification .
  • Ligand for Transition Metal Catalysts: It serves as a ligand precursor for room-temperature Heck coupling reactions and asymmetric hydrogenation processes .

Studies have shown that isopropyldiphenylphosphine interacts effectively with transition metals, forming stable complexes that are crucial for catalysis. For instance, it can coordinate with copper(I) iodide to form dimeric complexes with distinct geometries. These interactions enhance the reactivity of the metal centers involved in various catalytic cycles.

Isopropyldiphenylphosphine shares similarities with other phosphine compounds but has unique characteristics that distinguish it. Below are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
DiphenylphosphineC12H15P\text{C}_{12}\text{H}_{15}\text{P}Commonly used ligand; less sterically hindered.
TriphenylphosphineC18H15P\text{C}_{18}\text{H}_{15}\text{P}Highly sterically hindered; strong electron donor.
Cyclohexyl diphenyl phosphineC15H19P\text{C}_{15}\text{H}_{19}\text{P}Similar reactivity; different sterics due to cyclohexane ring.

Uniqueness of Isopropyldiphenylphosphine

Isopropyldiphenylphosphine's unique structure allows it to act effectively as both a ligand and a catalyst across a range of organic reactions while maintaining stability under specific conditions. Its ability to facilitate complex transformations makes it valuable in synthetic organic chemistry compared to other phosphines.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6372-40-3

Wikipedia

Isopropyldiphenylphosphine

Dates

Modify: 2023-08-15

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